N-(2,6-Difluoro-3-nitrophenyl)acetamide chemical properties
N-(2,6-Difluoro-3-nitrophenyl)acetamide chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2,6-Difluoro-3-nitrophenyl)acetamide is a substituted aromatic amide of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, including its synthesis, spectral data, and safety information. The information is presented to support further research and application of this compound.
Chemical and Physical Properties
N-(2,6-Difluoro-3-nitrophenyl)acetamide is a solid at room temperature. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 25892-08-4 | [1][2] |
| Molecular Formula | C₈H₆F₂N₂O₃ | [1] |
| Molecular Weight | 216.14 g/mol | [1] |
| Melting Point | 148 °C | [1] |
| Boiling Point | 352.7 °C at 760 mmHg | [1] |
| Density | 1.513 g/cm³ | [1] |
| Flash Point | 167.1 °C | [1] |
| LogP | 2.42760 (Predicted) | [1] |
| PSA | 74.92000 (Predicted) | [1] |
| InChI Key | QWZBLFXPSOQZRQ-UHFFFAOYSA-N | [2] |
Synthesis
The primary route for the synthesis of N-(2,6-Difluoro-3-nitrophenyl)acetamide involves the acetylation of 2,6-difluoro-3-nitroaniline.
General Experimental Protocol
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Dissolve 2,6-difluoro-3-nitroaniline (1 equivalent) in a suitable solvent such as dichloromethane or glacial acetic acid.
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Add acetic anhydride (1.2-1.5 equivalents) dropwise to the solution.
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The reaction can be carried out at room temperature or with gentle heating, and monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is typically worked up by washing with a saturated solution of sodium bicarbonate to neutralize excess acetic acid and anhydride.
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The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Diagram: Synthesis Workflow
Caption: General workflow for the synthesis of N-(2,6-Difluoro-3-nitrophenyl)acetamide.
Spectroscopic Data
Detailed experimental spectroscopic data for N-(2,6-Difluoro-3-nitrophenyl)acetamide is limited in the available literature. However, predicted data and data from analogous compounds can provide valuable insights.
Mass Spectrometry
Predicted mass-to-charge ratios (m/z) for various adducts of N-(2,6-Difluoro-3-nitrophenyl)acetamide have been calculated and are presented below.[4]
| Adduct | Predicted m/z |
| [M+H]⁺ | 217.04193 |
| [M+Na]⁺ | 239.02387 |
| [M-H]⁻ | 215.02737 |
| [M]⁺ | 216.03410 |
NMR Spectroscopy
While specific ¹H and ¹³C NMR data for N-(2,6-Difluoro-3-nitrophenyl)acetamide were not found, data for the structurally similar compound, N-(2-Fluoro-6-nitrophenyl)acetamide , can be used as a reference.[3]
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¹H NMR (400 MHz, CDCl₃): δ 10.17 (s, 1H), 8.78 (dd, J = 9.3, 5.2 Hz, 1H), 7.91 (d, J = 10.8 Hz, 1H), 7.39 (t, J = 9.1 Hz, 1H), 2.28 (s, 3H).[3]
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¹³C NMR (100 MHz, CDCl₃): δ 168.9, 156.9 (d, J = 247.7 Hz), 136.4 (d, J = 9.6), 131.3 (d, J = 2.8 Hz), 124.1 (d, J = 7.2 Hz), 123.4 (d, J = 22.0 Hz), 112.2 (d, J = 27.2 Hz), 25.4.[3]
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¹⁹F NMR (376 MHz, CDCl₃): δ -116.03.[3]
It is expected that the NMR spectra of N-(2,6-Difluoro-3-nitrophenyl)acetamide will show similar patterns, with additional fluorine coupling.
Infrared (IR) Spectroscopy
An experimental IR spectrum for N-(2,6-Difluoro-3-nitrophenyl)acetamide is not available in the searched literature. However, characteristic absorption bands for the functional groups present in the molecule are expected:
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N-H stretch: Around 3300-3100 cm⁻¹
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C=O stretch (Amide I): Around 1680-1630 cm⁻¹
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N-H bend (Amide II): Around 1550-1510 cm⁻¹
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C-N stretch: Around 1400-1200 cm⁻¹
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NO₂ asymmetric stretch: Around 1550-1500 cm⁻¹
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NO₂ symmetric stretch: Around 1350-1300 cm⁻¹
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C-F stretch: Around 1200-1000 cm⁻¹
Biological Activity and Drug Development Potential
The biological activity of N-(2,6-Difluoro-3-nitrophenyl)acetamide has not been extensively reported. However, various acetamide derivatives have been investigated for a range of biological activities, including antioxidant and anti-inflammatory properties.[5][6] Furthermore, related fluoro- and nitro-substituted acetamides have been explored as potential antibacterial agents. One study investigated the antibacterial activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae, suggesting that the acetamide scaffold can be a starting point for the development of new anti-infective agents.[7] The presence of the difluoronitrophenyl moiety suggests that this compound could be a valuable intermediate or a candidate for screening in various biological assays.
Diagram: Potential Research Workflow
Caption: A potential workflow for investigating the drug development potential of the title compound.
Reactivity and Chemical Behavior
Detailed studies on the specific reactivity of N-(2,6-Difluoro-3-nitrophenyl)acetamide are not widely available. However, based on its structure, the following reactions can be anticipated:
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Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2,6-difluoro-3-nitroaniline and acetic acid.
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Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, Sn/HCl), which would yield N-(3-amino-2,6-difluorophenyl)acetamide. This transformation is a common step in the synthesis of more complex molecules.
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Nucleophilic Aromatic Substitution: The presence of two fluorine atoms and a nitro group, which are electron-withdrawing, activates the aromatic ring for nucleophilic aromatic substitution. The positions ortho and para to the nitro group are particularly susceptible to attack by nucleophiles.
Safety Information
For research purposes only. Not for diagnostic or therapeutic use.[8] A comprehensive safety data sheet should be consulted before handling this compound. General safety precautions for handling chemical reagents should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated fume hood.
Conclusion
N-(2,6-Difluoro-3-nitrophenyl)acetamide is a chemical compound with potential applications in synthetic and medicinal chemistry. This guide has summarized the available information on its chemical and physical properties, a general synthesis protocol, and predicted spectral data. Further experimental investigation is required to fully characterize its spectroscopic properties, explore its biological activities, and understand its chemical reactivity in greater detail. The information provided herein serves as a foundation for future research and development involving this compound.
References
- 1. N-(2,6-difluoro-3-nitrophenyl)acetamide, CasNo.25892-08-4 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 2. N-(2,6-Difluoro-3-nitrophenyl)acetamide | 25892-08-4 [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. PubChemLite - N-(2,6-difluoro-3-nitrophenyl)acetamide (C8H6F2N2O3) [pubchemlite.lcsb.uni.lu]
- 5. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
